Cas no 108-61-2 (Bis(1-methyl-2-hydroxyethyl) Ether)

Bis(1-methyl-2-hydroxyethyl) Ether structure
108-61-2 structure
Product Name:Bis(1-methyl-2-hydroxyethyl) Ether
Numero CAS:108-61-2
MF:C6H14O3
MW:134.173562526703
MDL:MFCD09751401
CID:35510
PubChem ID:92739
Update Time:2025-05-25

Bis(1-methyl-2-hydroxyethyl) Ether Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,2'-Oxydipropanol
    • 1,1'-Oxybis(2-propanol)
    • 2,2'-Oxybis-1-propanol
    • 2,4-Dimethyl-3-oxapentane-1,5-diol
    • Bis(1-methyl-2-hydroxyethyl) ether
    • 2-(1-hydroxypropan-2-yloxy)propan-1-ol
    • 1-Propanol,2,2'-oxybis-
    • 2-(2-hydroxy-1-methyl-ethoxy)propan-1-ol
    • MFCD09751401
    • 1,2-Dipropylene glycol
    • 108-61-2
    • FT-0767714
    • EINECS 203-599-9
    • 2,2'-Oxybispropanol
    • Bis(1-methyl-2-hydroxyethyl)ether
    • EN300-174157
    • 2,2'-Oxybis(propan-1-ol)
    • VMKMZRBPOSNUMX-UHFFFAOYSA-N
    • 1-Propanol, 2,2'-oxybis-
    • 7KOI7K0DHI
    • UNII-7KOI7K0DHI
    • AKOS006229903
    • NS00019586
    • SCHEMBL23945
    • DTXSID30274176
    • Q26840958
    • 2,2'-oxydipropan-1-ol
    • Z1198222881
    • 2,2'-oxydi-1-propanol
    • 2-[(1-hydroxypropan-2-yl)oxy]propan-1-ol
    • G63999
    • 203-599-9
    • AAA10861
    • Bis(1-methyl-2-hydroxyethyl) Ether
    • MDL: MFCD09751401
    • Inchi: 1S/C6H14O3/c1-5(3-7)9-6(2)4-8/h5-8H,3-4H2,1-2H3
    • Chiave InChI: VMKMZRBPOSNUMX-UHFFFAOYSA-N
    • Sorrisi: O(C(C)CO)C(C)CO

Proprietà calcolate

  • Massa esatta: 134.09432
  • Massa monoisotopica: 134.094294
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 4
  • Complessità: 57.3
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: -0.4
  • Superficie polare topologica: 49.7

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.0±0.1 g/cm3
  • Punto di fusione: N/A
  • Punto di ebollizione: 234.2±15.0 °C at 760 mmHg
  • Punto di infiammabilità: 95.5±20.4 °C
  • Indice di rifrazione: 1.445
  • Solubilità: Acetone, Chloroform, Dichloromethane, Diethyl Ether, DMSO, Methanol
  • PSA: 49.69
  • LogP: -0.23540
  • FEMA: 3273
  • Pressione di vapore: 0.0±1.0 mmHg at 25°C

Bis(1-methyl-2-hydroxyethyl) Ether Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B585300-100mg
Bis(1-methyl-2-hydroxyethyl) Ether
108-61-2
100mg
$ 193.00 2023-09-08
TRC
B585300-1g
Bis(1-methyl-2-hydroxyethyl) Ether
108-61-2
1g
$ 1478.00 2023-09-08
eNovation Chemicals LLC
D131804-5g
Bis(1-methyl-2-hydroxyethyl)ether
108-61-2 95%
5g
$1285 2024-08-03
eNovation Chemicals LLC
D131804-10g
Bis(1-methyl-2-hydroxyethyl)ether
108-61-2 95%
10g
$1685 2024-08-03
Enamine
EN300-174157-1g
2-[(1-hydroxypropan-2-yl)oxy]propan-1-ol
108-61-2 95%
1g
$714.0 2023-09-20
Enamine
EN300-174157-5g
2-[(1-hydroxypropan-2-yl)oxy]propan-1-ol
108-61-2 95%
5g
$2070.0 2023-09-20
Enamine
EN300-174157-10g
2-[(1-hydroxypropan-2-yl)oxy]propan-1-ol
108-61-2 95%
10g
$3069.0 2023-09-20
SHENG KE LU SI SHENG WU JI SHU
sc-503834-100mg
Bis(1-methyl-2-hydroxyethyl) Ether,
108-61-2
100mg
¥2181.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-503834A-1g
Bis(1-methyl-2-hydroxyethyl) Ether,
108-61-2
1g
¥15042.00 2023-09-05
Enamine
EN300-174157-0.05g
2-[(1-hydroxypropan-2-yl)oxy]propan-1-ol
108-61-2 95%
0.05g
$166.0 2023-09-20

Bis(1-methyl-2-hydroxyethyl) Ether Letteratura correlata

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